Cas no 153390-68-2 (2-(2,3-Dimethoxyphenyl)propan-2-ol)

2-(2,3-Dimethoxyphenyl)propan-2-ol is a substituted phenylpropanol derivative characterized by its dimethoxy functional groups at the 2- and 3-positions of the aromatic ring. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, particularly in pharmaceutical and agrochemical research. The presence of the tertiary alcohol and methoxy substituents enhances its reactivity in further functionalization, such as etherification or coupling reactions. Its well-defined structure and moderate stability make it suitable for controlled synthetic applications. The compound is typically handled under standard laboratory conditions, requiring protection from moisture and strong oxidizers to maintain purity.
2-(2,3-Dimethoxyphenyl)propan-2-ol structure
153390-68-2 structure
Product Name:2-(2,3-Dimethoxyphenyl)propan-2-ol
CAS No:153390-68-2
MF:C11H16O3
MW:196.242943763733
MDL:MFCD18207067
CID:835655
PubChem ID:293158
Update Time:2025-05-20

2-(2,3-Dimethoxyphenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3-Dimethoxyphenyl)propan-2-ol
    • Benzenemethanol, 2,3-dimethoxy-a,a-dimethyl-
    • 2-(2,3-dimethoxylphenyl) propanol-2-ol
    • 2-(2,3-dimethoxy-phenyl)-propan-2-ol
    • 2-< 2,3-dimethoxyphenyl> -propan-2-ol
    • AC1L6JKO
    • AG-J-18559
    • AK-79704
    • ANW-68394
    • CTK7B0177
    • dimethyl-(2,3-dimethoxyphenyl)carbinol
    • NSC159481
    • 7695AA
    • FCH1139740
    • 2-[2,3-dimethoxyphenyl]-propan-2-ol
    • AX8237574
    • DB-329103
    • NSC-159481
    • CS-M0279
    • CS-14237
    • 153390-68-2
    • AKOS016007251
    • DTXSID30303637
    • EN300-1841997
    • MDL: MFCD18207067
    • Inchi: 1S/C11H16O3/c1-11(2,12)8-6-5-7-9(13-3)10(8)14-4/h5-7,12H,1-4H3
    • InChI Key: QBHYYRNYYWZERD-UHFFFAOYSA-N
    • SMILES: OC(C)(C)C1C=CC=C(C=1OC)OC

Computed Properties

  • Exact Mass: 196.109944368g/mol
  • Monoisotopic Mass: 196.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7
  • XLogP3: 1.6

2-(2,3-Dimethoxyphenyl)propan-2-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-M0279-250mg
2-(2,3-dimethoxyphenyl)propan-2-ol
153390-68-2
250mg
$89.0 2022-04-27
TRC
D460445-100mg
2-(2,3-Dimethoxyphenyl)propan-2-ol
153390-68-2
100mg
$161.00 2023-05-18
TRC
D460445-500mg
2-(2,3-Dimethoxyphenyl)propan-2-ol
153390-68-2
500mg
$477.00 2023-05-18
TRC
D460445-1g
2-(2,3-Dimethoxyphenyl)propan-2-ol
153390-68-2
1g
$ 550.00 2022-06-05
Chemenu
CM308312-1g
2-(2,3-Dimethoxyphenyl)propan-2-ol
153390-68-2 95%
1g
$430 2022-06-12
eNovation Chemicals LLC
D763050-100mg
2-(2,3-diMethoxyphenyl)propan-2-ol
153390-68-2 95+%
100mg
$195 2024-06-06
eNovation Chemicals LLC
D763050-250mg
2-(2,3-diMethoxyphenyl)propan-2-ol
153390-68-2 95+%
250mg
$300 2024-06-06
eNovation Chemicals LLC
D763050-1g
2-(2,3-diMethoxyphenyl)propan-2-ol
153390-68-2 95+%
1g
$575 2024-06-06
TRC
D460445-1000mg
2-(2,3-Dimethoxyphenyl)propan-2-ol
153390-68-2
1g
$666.00 2023-05-18
Chemenu
CM308312-1g
2-(2,3-Dimethoxyphenyl)propan-2-ol
153390-68-2 95%
1g
$430 2021-06-16

Additional information on 2-(2,3-Dimethoxyphenyl)propan-2-ol

2-(2,3-Dimethoxyphenyl)propan-2-ol

2-(2,3-Dimethoxyphenyl)propan-2-ol, also known by its CAS number 153390-68-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a propan-2-ol backbone attached to a 2,3-dimethoxyphenyl group, which contributes to its intriguing chemical behavior and biological activity.

Recent studies have highlighted the importance of methoxy groups in modulating the pharmacokinetic properties of aromatic compounds. In the case of 153390-68-2, the presence of two methoxy groups on the phenyl ring enhances its solubility and bioavailability, making it a promising candidate for various therapeutic applications. Researchers have explored its potential as a precursor for more complex molecules, particularly in the synthesis of bioactive agents.

The synthesis of 153390-68-2 involves a multi-step process that typically begins with the preparation of the dimethoxyphenyl intermediate. This is achieved through a combination of nucleophilic aromatic substitution and subsequent alkylation reactions. The final step involves the introduction of the propan-2-ol group, which is crucial for achieving the desired stereochemistry and functionality.

In terms of biological activity, 153390-68-2 has shown potential as an anti-inflammatory agent. Studies conducted in vitro have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. Furthermore, preliminary animal studies suggest that this compound may possess neuroprotective properties, making it a valuable lead for developing treatments for neurodegenerative diseases.

Another area of interest is the role of 153390-68-2 in drug delivery systems. Its structure allows for easy modification, enabling researchers to attach various functional groups that enhance drug targeting and delivery efficiency. This versatility has positioned it as a valuable tool in nanotechnology and targeted therapy research.

Looking ahead, ongoing research is focused on optimizing the synthesis of 153390-68-2 to improve yield and reduce costs. Additionally, efforts are being made to explore its potential as an intermediate in the synthesis of more complex pharmaceutical agents. With its unique combination of chemical stability and biological activity, this compound continues to be a focal point in both academic and industrial research settings.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited